7-Chloro-5-methyl-1-indanone
Overview
Description
7-Chloro-5-methyl-1-indanone: is a chemical compound belonging to the class of indanones. Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentanone ring. The presence of a chlorine atom at the 7th position and a methyl group at the 5th position makes this compound unique. Indanones and their derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-1-indanone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 3-chlorotoluene with succinic anhydride, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted indanones with various functional groups.
Scientific Research Applications
Chemistry: 7-Chloro-5-methyl-1-indanone is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can be used to investigate the mechanisms of various biological processes and to develop new therapeutic agents.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry for the development of drugs with anti-inflammatory, analgesic, and anticancer properties. Research is ongoing to explore their potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-1-indanone and its derivatives depends on their specific biological targets. For example, as enzyme inhibitors, these compounds may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of receptor modulators, they may interact with specific receptors on cell membranes, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
5-Chloro-1-indanone: Similar structure but lacks the methyl group at the 5th position.
7-Chloro-1-indanone: Similar structure but lacks the methyl group at the 5th position.
5-Methyl-1-indanone: Similar structure but lacks the chlorine atom at the 7th position.
Uniqueness: 7-Chloro-5-methyl-1-indanone is unique due to the presence of both a chlorine atom at the 7th position and a methyl group at the 5th position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable in various applications.
Properties
IUPAC Name |
7-chloro-5-methyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCGBHMHMPJTHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CC2)C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257721 | |
Record name | 7-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62358-74-1 | |
Record name | 7-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62358-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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